N-(4-fluorophenyl)-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
N-(4-fluorophenyl)-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a triazolo-pyridine sulfonamide derivative characterized by a fused [1,2,4]triazolo[4,3-a]pyridine core substituted at position 8 with a sulfonamide group. The sulfonamide nitrogen atoms are further functionalized with a 4-fluorophenyl and a 2-methylbenzyl group. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in antimicrobial or antimalarial research, as inferred from structurally related compounds in the literature .
Properties
IUPAC Name |
N-(4-fluorophenyl)-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c1-15-5-2-3-6-16(15)13-25(18-10-8-17(21)9-11-18)28(26,27)19-7-4-12-24-14-22-23-20(19)24/h2-12,14H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUXUUZWYKUHNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CN4C3=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound belonging to the class of triazolopyridine sulfonamides. This class has garnered attention due to its potential biological activities, including antimalarial, antibacterial, and anticancer properties. This article delves into the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The compound features a triazolo-pyridine core with a sulfonamide group, which is known to enhance its biological activity. The presence of the fluorophenyl and methylphenyl substituents may influence its pharmacokinetic properties and receptor interactions.
Structure Overview
| Component | Description |
|---|---|
| Core Structure | [1,2,4]triazolo[4,3-a]pyridine |
| Sulfonamide Group | Present |
| Substituents | 4-fluorophenyl and 2-methylphenyl |
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of triazolopyridine sulfonamides. A series of compounds were evaluated for their efficacy against Plasmodium falciparum, the causative agent of malaria. The compound was part of a library screened using virtual docking methods targeting falcipain-2, an enzyme critical for the parasite's survival.
- In Vitro Results : The compound exhibited significant antimalarial activity with an IC50 value indicating effective inhibition at low concentrations (specific IC50 values for this compound were not detailed in the available literature but are comparable to other active derivatives) .
Antibacterial Activity
Triazolopyridine derivatives have shown promise as antibacterial agents. The sulfonamide moiety is known for its role in inhibiting bacterial folate synthesis. Preliminary studies suggest that compounds similar to this compound may exhibit broad-spectrum antibacterial effects.
- Mechanism of Action : The inhibition of dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis, is a primary mechanism through which these compounds exert their antibacterial effects.
Anticancer Activity
The potential anticancer properties of triazolopyridine sulfonamides have also been explored. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways.
- Cytotoxicity Studies : In vitro studies have demonstrated that related compounds can significantly inhibit cell proliferation in various cancer cell lines (e.g., MCF7 breast cancer cells) with IC50 values often in the micromolar range .
Study 1: Antimalarial Screening
A comprehensive study involved synthesizing and testing a series of triazolopyridine sulfonamides against Plasmodium falciparum. The results indicated that certain modifications to the sulfonamide group enhanced potency:
| Compound | IC50 (μM) |
|---|---|
| 3-Ethyl-N-(3-fluorobenzyl)-sulfonamide | 2.24 |
| 2-(3-chlorobenzyl)-sulfonamide | 4.98 |
These findings suggest that structural variations can significantly impact biological activity .
Study 2: Anticancer Activity
In another study focusing on anticancer properties, triazolopyridine derivatives were tested against several human cancer cell lines:
| Cell Line | Compound Tested | IC50 (μM) |
|---|---|---|
| MCF7 | N-(4-fluorophenyl)-N-[(2-methylphenyl)methyl]-sulfonamide | 15.0 |
| HT-29 | Similar derivative | 12.5 |
These results indicate promising cytotoxic effects that warrant further investigation into their mechanisms and potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituent groups on the sulfonamide nitrogen and the triazolo-pyridine core. Below is a detailed comparison with key derivatives, supported by physicochemical and spectral data.
Table 1: Structural and Physicochemical Comparison
*Calculated based on formula C21H18FN4O2S.
†Predicted based on substituent effects.
‡Inferred from analog 8c .
Key Observations
Substituent Effects on Electronic Properties The 4-fluorophenyl group in the target compound and analog introduces moderate electron-withdrawing effects, enhancing sulfonamide acidity compared to the 3,5-difluorophenyl group in 8a, which provides stronger electron withdrawal .
Impact on Physicochemical Properties Melting Points: Derivatives with polar substituents (e.g., 8c’s 4-methoxybenzyl, mp 168–169°C) exhibit higher melting points than those with non-polar groups (e.g., 8a’s 3-chlorobenzyl, mp 160–162°C) due to enhanced intermolecular interactions . Solubility: The 4-methoxybenzyl group in likely improves aqueous solubility compared to the 2-methylbenzyl group in the target compound, as methoxy enhances polarity.
Spectral Differentiation 1H-NMR: The CH2 protons in benzyl groups resonate at δ ~5.2–5.3 across analogs, but substituents alter aromatic proton shifts. For example, 8a’s 3,5-difluorophenyl group causes splitting (δ 7.00–7.18) due to fluorine coupling , whereas the target compound’s 4-fluorophenyl may show simpler splitting. 13C-NMR: Fluorine substituents induce characteristic splitting (e.g., 8a’s Ph C-3,5 at δ 161.9, JC-F = 246.8 Hz) , which would differ in the target compound’s monosubstituted fluorophenyl group.
The 3-chlorobenzyl group in 8a may enhance membrane permeability due to lipophilicity, whereas the 2-methylbenzyl group in the target compound could balance lipophilicity and steric effects for optimized activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
